molecular formula C24H22N2S B3263791 2-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-(4-phenylcyclohexylidene)acetonitrile CAS No. 380327-87-7

2-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-(4-phenylcyclohexylidene)acetonitrile

Cat. No.: B3263791
CAS No.: 380327-87-7
M. Wt: 370.5 g/mol
InChI Key: NQNAQCBOJAVTCY-UHFFFAOYSA-N
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Description

2-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-(4-phenylcyclohexylidene)acetonitrile is a complex organic compound featuring a thiazole ring, a phenyl group, and a cyclohexylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-(4-phenylcyclohexylidene)acetonitrile typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, followed by the introduction of the phenyl and cyclohexylidene groups. Common reagents used in these reactions include thioamides, aldehydes, and nitriles. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. The use of high-throughput screening and optimization of reaction conditions is crucial to achieve consistent quality in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-(4-phenylcyclohexylidene)acetonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

2-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-(4-phenylcyclohexylidene)acetonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-(4-phenylcyclohexylidene)acetonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-(4-phenylcyclohexylidene)acetonitrile is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a thiazole ring with phenyl and cyclohexylidene groups sets it apart from other compounds, making it a valuable subject of study in various research fields.

Properties

IUPAC Name

2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(4-phenylcyclohexylidene)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2S/c1-17-7-9-21(10-8-17)23-16-27-24(26-23)22(15-25)20-13-11-19(12-14-20)18-5-3-2-4-6-18/h2-10,16,19H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQNAQCBOJAVTCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)C(=C3CCC(CC3)C4=CC=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-(4-phenylcyclohexylidene)acetonitrile
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2-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-(4-phenylcyclohexylidene)acetonitrile
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2-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-(4-phenylcyclohexylidene)acetonitrile
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2-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-(4-phenylcyclohexylidene)acetonitrile
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2-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-(4-phenylcyclohexylidene)acetonitrile
Reactant of Route 6
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2-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-(4-phenylcyclohexylidene)acetonitrile

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